2-Fluoro-4-(2-methoxyethoxy)aniline
Overview
Description
2-Fluoro-4-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12FNO2 It is a fluorinated aniline derivative, characterized by the presence of a fluorine atom at the 2-position and a 2-methoxyethoxy group at the 4-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline typically involves multiple steps One common method includes the nitration of a fluorinated benzene derivative, followed by reduction to form the corresponding anilineSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-Fluoro-4-(2-methoxyethoxy)aniline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 2-methoxyethoxy group can influence the compound’s binding affinity and selectivity, affecting its biological activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoro-4-(2-methoxyethoxy)aniline include other fluorinated aniline derivatives, such as:
- 2-Fluoro-4-methylaniline
- 2-Fluoro-4-ethoxyaniline
- 2-Fluoro-4-(2-hydroxyethoxy)aniline
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 2-methoxyethoxy group, which can significantly alter its chemical reactivity and biological activity. This unique functional group can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-4-(2-methoxyethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFALRRQRHZZMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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